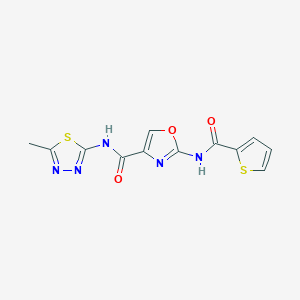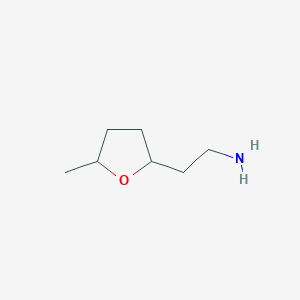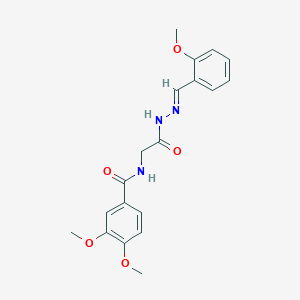
6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as EPPQ, is a quinoline-based compound that has been studied for its potential use in treating various diseases. EPPQ has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential future applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Chemical Syntheses : Compounds structurally related to "6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline" have been synthesized for pharmacokinetic and pharmacodynamic evaluations, highlighting the chemical versatility and potential pharmacological significance of this compound class. The preparation of similar compounds involves complex chemical reactions, including modified Claisen ester condensation and Krohnke reaction, demonstrating the compound's role in facilitating novel synthetic pathways for potential pharmacological agents (Wang, Fawwaz, & Heertum, 1995).
Antimicrobial Evaluation : Derivatives of "6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline" have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate the antimicrobial potential of such compounds, laying the groundwork for further exploration into their therapeutic applications (Srinivasan et al., 2010).
Structural Analysis : The crystal structure of related compounds provides insight into their molecular geometry, including dihedral angles and conformation, which is crucial for understanding the interaction mechanisms with biological targets. Such studies contribute to the design of more potent derivatives through structure-activity relationship (SAR) analysis (Anthal et al., 2018).
Biological Activity Studies
In Vitro and In Vivo Evaluations : Research into similar quinoline derivatives has involved assessing their efficacy against various microbial strains and in animal models, highlighting the potential of "6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline" and its analogs as lead compounds for developing new antimicrobial agents. These studies provide a basis for the exploration of the compound's pharmacological properties and its potential use in treating infections (Hirose et al., 1987).
Molecular Docking Studies : The synthesis and evaluation of derivatives for antimicrobial activity, accompanied by molecular docking studies, suggest the utility of "6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline" in the discovery of new antibacterial and antifungal agents. Molecular docking helps in understanding the binding affinity and interaction patterns with target proteins, essential for designing compounds with improved efficacy and specificity (Desai et al., 2017).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-9-14-26-25(19-21)28(27(20-29-26)35(32,33)24-7-5-4-6-8-24)31-17-15-30(16-18-31)22-10-12-23(34-2)13-11-22/h4-14,19-20H,3,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRQPCBMJMOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2981690.png)
![4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2981691.png)
![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2981692.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2981693.png)
![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)
![6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2981696.png)

![8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2981701.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide](/img/structure/B2981705.png)
![[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2981709.png)
